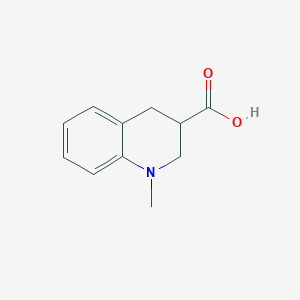

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

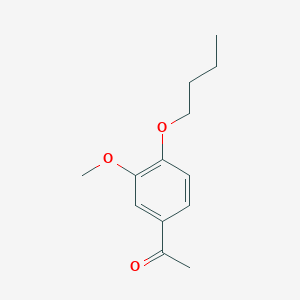

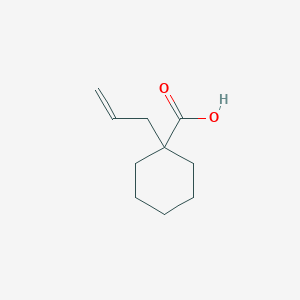

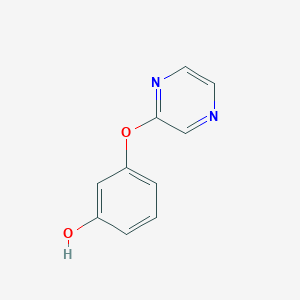

“1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 72594-74-2 . It has a molecular weight of 191.23 and its IUPAC name is 1-methyl-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H13NO2/c1-12-7-9 (11 (13)14)6-8-4-2-3-5-10 (8)12/h2-5,9H,6-7H2,1H3, (H,13,14) .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinoline derivatives have been studied extensively . The IR spectrum and 1H NMR spectrum provide valuable information about the chemical reactions .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 107-108°C .Applications De Recherche Scientifique

Enzyme Inhibitors

Tic, a structural motif in “1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid”, is found in a large number of tailored enzyme inhibitors . These inhibitors can regulate the activity of enzymes, which play crucial roles in various biological processes.

Receptor Ligands

Tic-based compounds have been used as potent receptor ligands . Ligands are substances that can bind to receptors to form a complex, influencing the function of the receptor. This has implications in many areas of medicine and biology.

Analogs of Natural Products

Tic is also found in analogs of natural products . These analogs can mimic the structure and function of natural compounds, offering potential applications in drug discovery and development.

Neuroprotective Agents

1MeTIQ, a derivative of Tic, has shown high pharmacological potential as a neuroprotectant . It can protect nerve cells from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease and Parkinson’s disease.

Antagonizing Neurotoxins

1MeTIQ has been found to antagonize the behavioral syndrome produced by well-known neurotoxins . This suggests potential applications in treating conditions caused by exposure to neurotoxins.

Antitumor Antibiotics

1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, which are structurally similar to “1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid”, have been analyzed for their antitumor properties . They could potentially be used in cancer treatment.

Therapeutics

THIQs have been reviewed in the field of therapeutics . They could be used to treat a variety of conditions, further expanding the potential applications of “1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid”.

Structure-Activity Relationship (SAR) Studies

The impact of various functional groups on the desired activity of THIQ analogs has been studied . These SAR studies can guide the design of more effective drugs and therapeutic agents.

Mécanisme D'action

Target of Action

The primary targets of 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1MeTIQ) are the dopaminergic and glutamatergic systems in the brain . It has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant .

Mode of Action

1MeTIQ exhibits its effects through a unique and complex mechanism. It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that Monoamine Oxidase (MAO) inhibition , free radicals scavenging properties , and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .

Biochemical Pathways

1MeTIQ affects the metabolism of monoamines, particularly dopamine. It inhibits the MAO-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of these monoamines in the brain, which is associated with its antidepressant-like activity .

Pharmacokinetics

It is known that 1metiq is an endogenous substance present in the mammalian brain , suggesting that it can cross the blood-brain barrier and exert its effects directly on the central nervous system.

Result of Action

1MeTIQ exhibits neuroprotective properties and has been shown to prevent neurodegeneration in various models of neurodegenerative diseases . It also exhibits antidepressant-like activity, decreasing immobility time in the forced swimming test in rats . Furthermore, it has been suggested that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

Action Environment

The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of neurotoxins can affect its neuroprotective activity . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 1MeTIQ.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYJSDOGWMGWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3386274.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B3386308.png)